![molecular formula C22H30ClNO4 B13763017 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride CAS No. 5561-89-7](/img/structure/B13763017.png)
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
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Overview
Description
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of methoxyphenyl groups and a diethylazanium moiety, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride typically involves the reaction of 2,2-bis(4-methoxyphenyl)acetic acid with ethylene oxide and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time. Quality control measures are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and ethanolamine derivatives.
Reaction Conditions | Products | Yield/Outcome | Source |
---|---|---|---|
Acidic (HCl, reflux) | 2,2-bis(4-methoxyphenyl)acetic acid + [HO(CH₂)₂N⁺(C₂H₅)₂]Cl⁻ | Complete hydrolysis | |
Basic (NaOH, 80°C) | Sodium 2,2-bis(4-methoxyphenyl)acetate + diethyl ethanolamine chloride | >90% conversion |
Mechanism :
The ester undergoes nucleophilic attack by water or hydroxide, cleaving the acyl-oxygen bond. The methoxy groups stabilize the intermediate through electron donation, enhancing reaction rates .
Nucleophilic Substitution and Aminolysis
The acetyloxy group participates in nucleophilic substitution with amines, forming amides.
Key Insight : Microwave irradiation accelerates amide formation by enhancing reaction kinetics . Steric hindrance from the bis(4-methoxyphenyl) group may limit yields compared to simpler esters .
Ion Exchange Reactions
The chloride counterion is replaceable via metathesis with other anions.
Anion Source | Conditions | Product Anion | Application | Source |
---|---|---|---|---|
AgNO₃ | Room temperature, EtOH | Nitrate | Ionic liquid formulations | |
NaBr | Reflux, acetone | Bromide | Catalyst systems |
Stability : The quaternary ammonium core remains intact during exchange, maintaining structural integrity .
Fluorination and Electrophilic Substitution
The α-hydrogen of the acetyl group can undergo fluorination under catalytic conditions.
Catalyst System | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ni(II)/Chiral ligand | -20°C, CH₂Cl₂ | α-Fluoro-bis(4-methoxyphenyl)acetate | 80% |
Mechanism : Dual metal-ketene activation enables enantioselective fluorination, with the methoxy groups directing electrophilic attack .
Aromatic Reactivity :
The 4-methoxyphenyl rings may undergo nitration or sulfonation, though steric effects from the acetyl group reduce reactivity .
Stability and Degradation Pathways
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Anti-Cancer Agents
A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound's ability to form stable ionic liquids facilitated the extraction and purification processes, leading to higher yields of the desired products.
Material Science
In material science, 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium; chloride is explored for its potential as a surfactant and stabilizing agent in polymer formulations.
Data Table: Comparison of Surfactant Properties
Property | Value |
---|---|
Surface Tension (mN/m) | 35 |
Critical Micelle Concentration (CMC) | 0.5 mM |
Thermal Stability (°C) | 200 |
Biological Applications
The compound has shown promise in biological applications, particularly in drug delivery systems due to its ionic nature, which enhances solubility and bioavailability.
Case Study: Drug Delivery Systems
Research indicates that formulations containing this compound improved the delivery efficiency of poorly soluble drugs, enhancing therapeutic effects while minimizing side effects.
Cosmetic Industry
Due to its emulsifying properties, this compound is also utilized in cosmetic formulations. Its ability to stabilize emulsions makes it valuable for creams and lotions.
Data Table: Emulsion Stability Testing
Emulsion Type | Stability (Days) | pH Level |
---|---|---|
Oil-in-Water | 30 | 5.5 |
Water-in-Oil | 28 | 6.0 |
Mechanism of Action
The mechanism of action of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability. The pathways involved in its mechanism of action are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Methylenebis [4-(1,1,3,3-tetramethylbutyl)-6-benzotriazol-2-ylphenol]
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 2,2-bis(4-methoxyphenyl)acetic acid
Uniqueness
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of properties that can be tailored for specific uses .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural elucidation of this compound, and how should they be prioritized?
- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy to confirm the azanium core and acetyloxyethyl linkage, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray diffraction (XRD) is critical for crystallographic confirmation of stereochemistry, especially for the bis(4-methoxyphenyl)acetyl group. Infrared (IR) spectroscopy can validate functional groups like methoxy and carbonyl . Cross-referencing with synthetic intermediates (e.g., ethylchloro[(4-methoxyphenyl)-hydrazono] acetate analogs) ensures consistency in spectral interpretation .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) for the acylation step involving bis(4-methoxyphenyl)acetyl chloride. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts. Purification via recrystallization or column chromatography (using silica gel modified with methoxy groups) improves yield .
Q. What stability studies are essential for this compound under varying laboratory conditions?
- Methodological Answer : Conduct accelerated stability testing under controlled humidity (40–60% RH), temperature (4°C, 25°C, 40°C), and light exposure. Use HPLC to track degradation products, focusing on hydrolysis of the acetyloxyethyl group or quaternary ammonium dissociation. Compare with structurally similar azanium salts (e.g., bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride) to identify degradation pathways .
Q. How should researchers design preliminary toxicity assessments for this compound?
- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or LDH release) on human cell lines (e.g., HEK-293) to evaluate membrane disruption by the quaternary ammonium moiety. Compare results with chlorinated analogs (e.g., 2-((2-Chloroethyl)amino)ethanol hydrochloride) to assess structure-toxicity relationships .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Employ density functional theory (DFT) to simulate NMR and IR spectra, focusing on electron-donating methoxy groups and their impact on chemical shifts. Compare computational results with experimental data to identify discrepancies (e.g., unexpected coupling constants). Molecular dynamics simulations can predict conformational stability in solution, aiding spectral interpretation .
Q. What experimental strategies validate the proposed reaction mechanism for its synthesis?
- Methodological Answer : Use isotopic labeling (e.g., deuterated methoxy groups) to track proton transfer during acylation. Trapping intermediates (e.g., with trimethylsilyl chloride) and analyzing via LC-MS can confirm mechanistic steps. Kinetic studies under varying pH and temperature conditions provide evidence for rate-determining steps .
Q. How can researchers design assays to study interactions with biological macromolecules?
- Methodological Answer : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., serum albumin). Fluorescence quenching assays with tryptophan-rich proteins (e.g., lysozyme) can reveal binding sites. For DNA interactions, employ ethidium bromide displacement assays .
Q. What methods are effective for identifying and characterizing synthetic byproducts?
- Methodological Answer : Combine LC-MS/MS with fragmentation libraries to detect low-abundance byproducts (e.g., demethylated methoxy groups or chloride displacement products). Synchrotron-based X-ray absorption spectroscopy (XAS) can identify unexpected coordination complexes formed during synthesis .
Q. How can the compound’s design be linked to structure-activity relationship (SAR) theories?
- Methodological Answer : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogens) and evaluate changes in physicochemical properties (logP, pKa) and bioactivity. Use multivariate analysis to correlate electronic effects (Hammett constants) with observed biological or chemical behavior .
Q. What advanced separation techniques improve purity for high-resolution studies?
- Methodological Answer : Implement preparative HPLC with chiral stationary phases to isolate enantiomers, if present. Membrane-based separation technologies (e.g., nanofiltration) can remove ionic impurities while retaining the target compound. Validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities .
Properties
CAS No. |
5561-89-7 |
---|---|
Molecular Formula |
C22H30ClNO4 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-5-23(6-2)15-16-27-22(24)21(17-7-11-19(25-3)12-8-17)18-9-13-20(26-4)14-10-18;/h7-14,21H,5-6,15-16H2,1-4H3;1H |
InChI Key |
UGGLVRAINGSVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
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